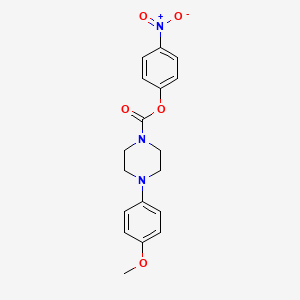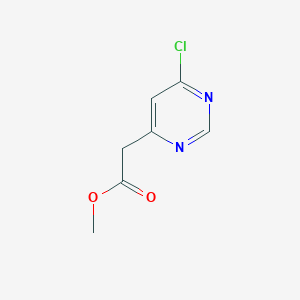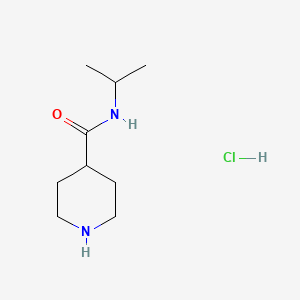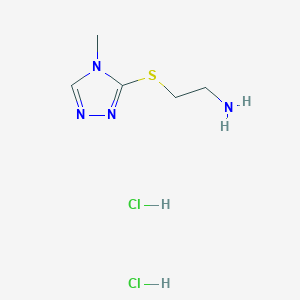
(2-Phenyl-1H-imidazol-1-yl)acetic acid acetate
Vue d'ensemble
Description
“(2-Phenyl-1H-imidazol-1-yl)acetic acid acetate” is a unique chemical with the empirical formula C13H14N2O4 and a molecular weight of 262.26 . It is a solid substance . The IUPAC name for this compound is "(2-phenyl-1H-imidazol-1-yl)acetic acid acetate" .
Molecular Structure Analysis
The SMILES string for this compound isO=C (O)CN1C (C2=CC=CC=C2)=NC=C1.O=C (C)O . The InChI code is 1S/C11H10N2O2.C2H4O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9;1-2(3)4/h1-7H,8H2,(H,14,15);1H3,(H,3,4) . Physical And Chemical Properties Analysis
“(2-Phenyl-1H-imidazol-1-yl)acetic acid acetate” is a solid substance . The molecular weight of this compound is 262.26 .Applications De Recherche Scientifique
Polymeric and Macrocyclic Structures
Gan and Tang (2011) synthesized polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates, showcasing different coordination modes and structures like polymeric chains and macrocyclic tetranuclear structures (Gan & Tang, 2011).
Chromotropic Properties
Sakaino (1983) studied the chromotropic properties of imidazole derivatives, observing remarkable photochromic behavior, indicating potential applications in materials science (Sakaino, 1983).
Novel Derivatives for Chemical Analysis
Bhat et al. (2019) synthesized dihydropyrimidinone derivatives containing the imidazole moiety, which could be relevant in the development of new analytical methods (Bhat et al., 2019).
Molecular Rearrangement Studies
Klásek et al. (2007) explored the molecular rearrangement of 1-substituted imidazole derivatives, contributing to the understanding of chemical reactions involving these compounds (Klásek, Lyčka, & Holčapek, 2007).
Corrosion Inhibition Research
Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions, investigating their use as corrosion inhibitors, a crucial application in material science (Srivastava et al., 2017).
Fluorescent Chemical Sensors
Li Rui-j (2013) developed a new fluorescent compound based on imidazole for selective determination of Co2+, showing its potential in sensory applications (Li Rui-j, 2013).
Antibacterial Research
Ali (2018) synthesized new imidazole derivatives and evaluated their antibacterial properties, suggesting their potential in developing new antimicrobial agents (Ali, 2018).
Catalysis in Chemical Reactions
Grasa, Kissling, and Nolan (2002) found that imidazol-2-ylidenes, a family of N-heterocyclic carbenes, are efficient catalysts in transesterification reactions, highlighting their role in facilitating various chemical processes (Grasa, Kissling, & Nolan, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
acetic acid;2-(2-phenylimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.C2H4O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9;1-2(3)4/h1-7H,8H2,(H,14,15);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIDWFJTLDROSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=NC=CN2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1H-imidazol-1-yl)acetic acid acetate | |
CAS RN |
1255717-21-5 | |
| Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate](/img/structure/B1421342.png)

![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)








![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)

![4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1421362.png)